![molecular formula C11H19IO2 B14410934 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane CAS No. 82026-19-5](/img/structure/B14410934.png)
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Iodopropyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry to construct the spirocyclic framework. For example, the reaction of ene-vinylidenecyclopropanes with iodine in the presence of a radical initiator can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique properties and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic framework but lacking the iodine substituent.
1,4,7-Trioxaspiro[4.5]decane: Another spirocyclic compound with an additional oxygen atom in the ring structure.
Uniqueness
6-(3-Iodopropyl)-1,4-dioxaspiro[4This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
82026-19-5 |
|---|---|
Formule moléculaire |
C11H19IO2 |
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
6-(3-iodopropyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19IO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-9H2 |
Clé InChI |
NTGMTQZRWOWVQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)CCCI)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


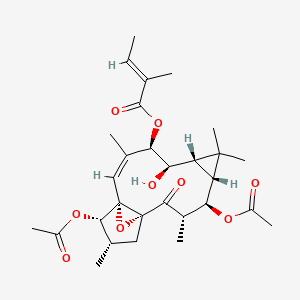
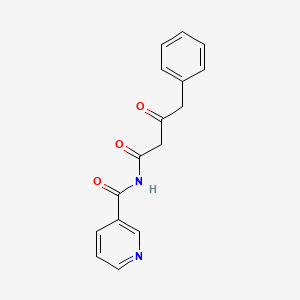
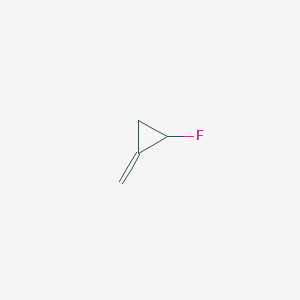
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
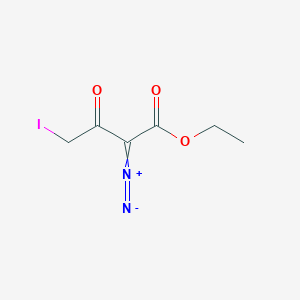
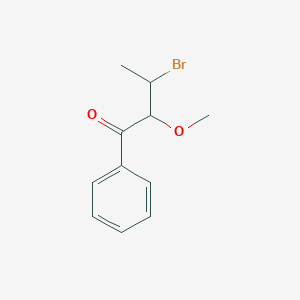
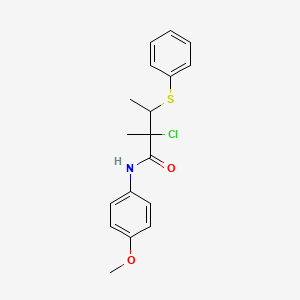
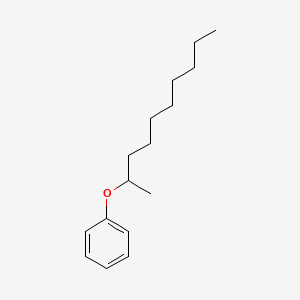
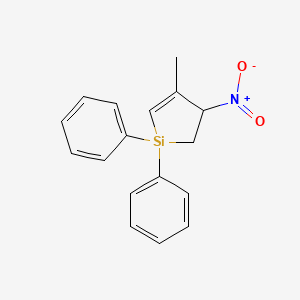
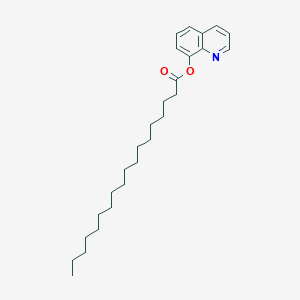
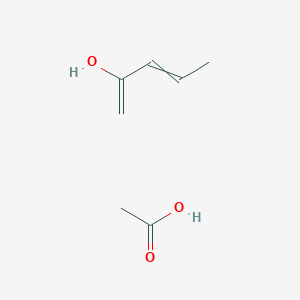
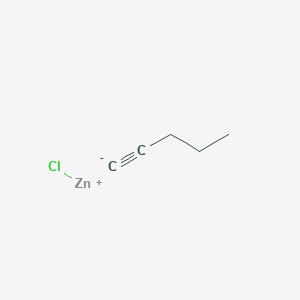
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
